

# Tapinarof vs. Calcipotriol: A Comparative Analysis of Efficacy in Plaque Psoriasis

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## Compound of Interest

Compound Name: Tapinarof

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In the landscape of topical treatments for plaque psoriasis, the emergence of novel non-steroidal agents has prompted a re-evaluation of established therapies. This guide provides a detailed comparison of the efficacy of **Tapinarof**, a first-in-class aryl hydrocarbon receptor (AhR) agonist, and Calcipotriol, a widely used vitamin D analogue. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from pivotal clinical trials to inform research and development decisions.

## Efficacy Data: A Quantitative Comparison

A network meta-analysis of randomized controlled trials provides a statistical comparison of the efficacy of 1% **Tapinarof** cream and Calcipotriol in treating plaque psoriasis. The results, summarized below, indicate that **Tapinarof** demonstrates superior efficacy to both placebo and Calcipotriol at various time points.

Treatment Comparison	Timepoint	Odds Ratio (95% Confidence Interval)	Interpretation
Tapinarof vs. Placebo	4 Weeks	8.3 (5.5, 13.0)	Tapinarof is significantly more effective than placebo at 4 weeks.
8 Weeks	8.3 (5.9, 13.0)	The significant efficacy of Tapinarof over placebo is maintained at 8 weeks.	
12 Weeks	7.3 (5.1, 11.0)	Tapinarof continues to show superior efficacy compared to placebo at 12 weeks.	
Calcipotriol vs. Placebo	4 Weeks	6.2 (4.4, 8.9)	Calcipotriol is significantly more effective than placebo at 4 weeks.
8 Weeks	5.3 (3.7, 8.0)	The efficacy of Calcipotriol over placebo is maintained at 8 weeks.	
12 Weeks	4.9 (2.9, 8.5)	Calcipotriol demonstrates continued efficacy over placebo at 12 weeks.	
Tapinarof vs. Calcipotriol	4, 8, and 12 Weeks	Superiority Indicated[1][2]	The network meta-analysis concluded that 1% tapinarof cream was superior to calcipotriol in the

treatment of psoriasis  
at 4, 8, and 12  
weeks[1][2].

## Pivotal Clinical Trial Efficacy Data

The Phase 3 clinical trials for **Tapinarof** (PSOARING 1 and PSOARING 2) provide further evidence of its efficacy.

Efficacy Endpoint	PSOARING 1	PSOARING 2
PGA response at Week 12	35.4% (Tapinarof) vs. 6.0% (Vehicle)	40.2% (Tapinarof) vs. 6.3% (Vehicle)
PASI75 response at Week 12	36% (Tapinarof) vs. 10% (Vehicle)	48% (Tapinarof) vs. 7% (Vehicle)

PGA response was defined as a Physician's Global Assessment score of clear (0) or almost clear (1) and at least a 2-grade improvement from baseline.[3] PASI75 is defined as a 75% or greater reduction in the Psoriasis Area and Severity Index score from baseline.

## Experimental Protocols

Understanding the methodologies of the clinical trials is crucial for interpreting the efficacy data. Below are summaries of the typical experimental protocols for **Tapinarof** and Calcipotriol trials.

### Tapinarof (PSOARING 1 & 2 Trials)

The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group studies.

- **Participants:** Adults aged 18-75 years with a clinical diagnosis of stable plaque psoriasis for at least 6 months, affecting 3% to 20% of their body surface area (BSA), and a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe) at baseline.
- **Intervention:** Patients were randomized in a 2:1 ratio to receive either **Tapinarof** cream 1% or a vehicle cream, applied once daily for 12 weeks.

- **Primary Endpoint:** The primary efficacy endpoint was the proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-point reduction from baseline at week 12.
- **Secondary Endpoints:** Key secondary endpoints included the proportion of patients achieving at least a 75% and 90% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline at week 12.
- **Exclusion Criteria:** Common exclusion criteria included unstable forms of psoriasis (e.g., guttate, erythrodermic, or pustular), use of other psoriasis treatments within specified washout periods, and significant comorbidities.

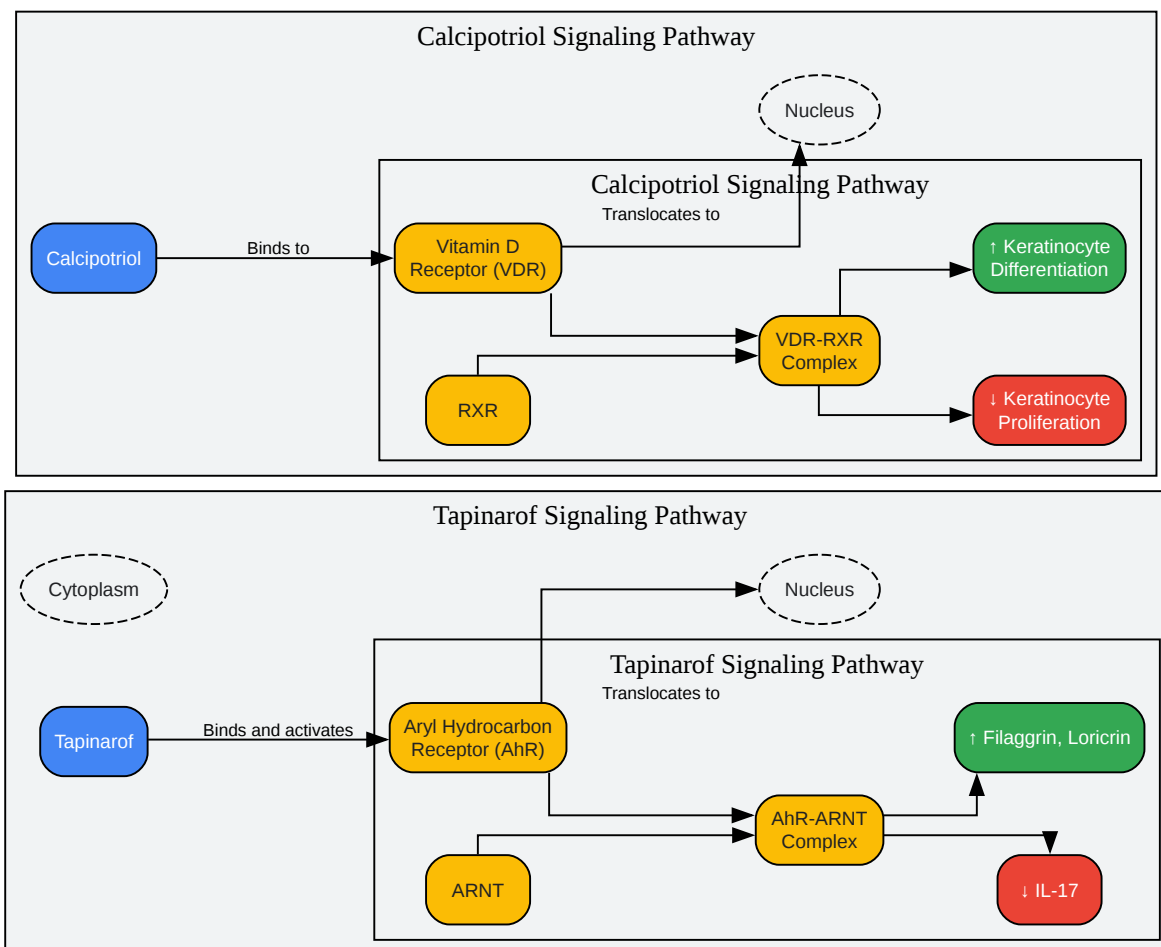
## Calcipotriol Clinical Trials

Clinical trials for Calcipotriol have varied in design, but generally follow a similar structure.

- **Participants:** Typically, adults with mild to moderate chronic plaque psoriasis. Inclusion criteria often specify a certain percentage of BSA affected and a minimum PASI score.
- **Intervention:** Calcipotriol ointment or cream (typically 50 µg/g) applied twice daily. Comparator arms often include a vehicle (placebo) or another active treatment like a topical corticosteroid.
- **Primary Endpoint:** The primary outcome is often the proportion of patients achieving a specific level of improvement on the PGA or a percentage reduction in PASI score (e.g., PASI 75) at the end of the treatment period (commonly 8 weeks).
- **Exclusion Criteria:** Exclusion criteria typically include patients with unstable or severe forms of psoriasis, known disorders of calcium metabolism, and recent use of other systemic or topical psoriasis treatments.

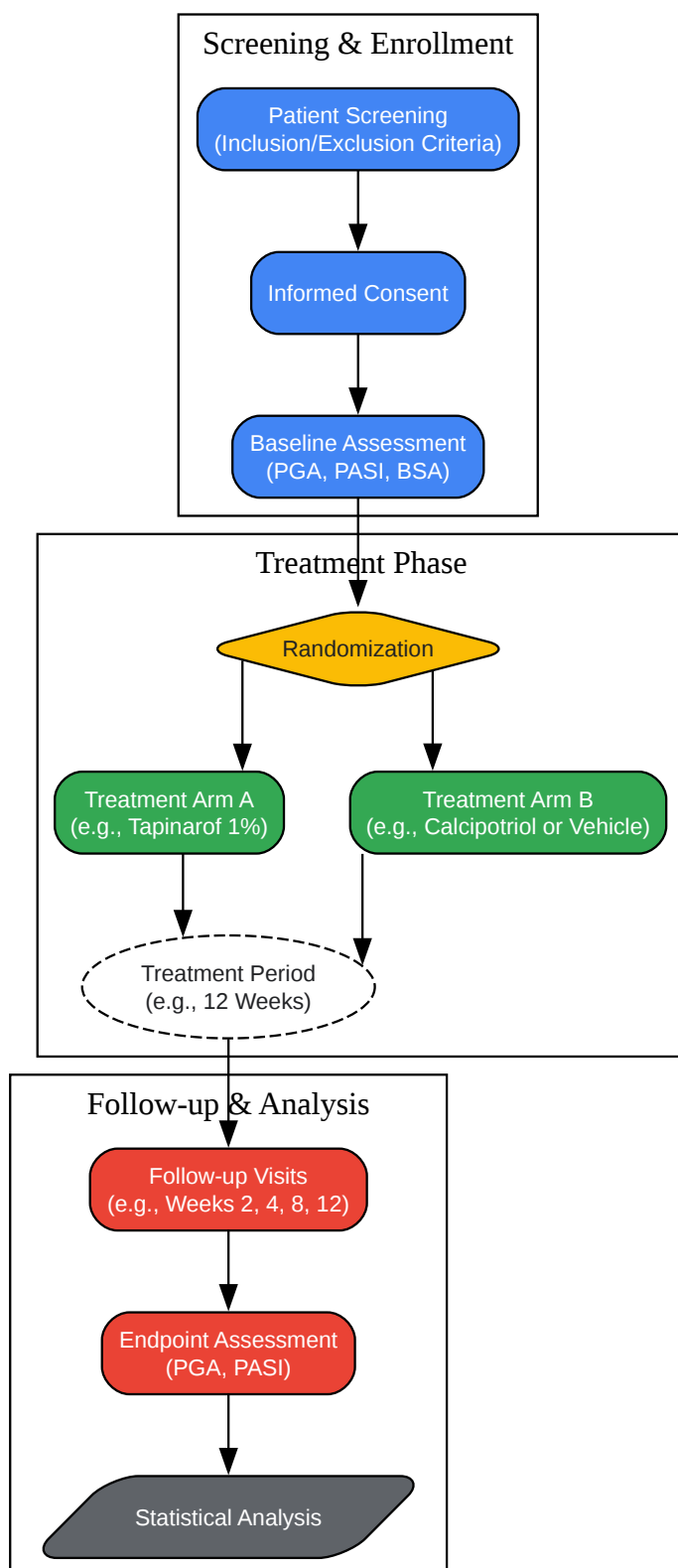
## Signaling Pathways and Clinical Trial Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided.



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Caption: Simplified signaling pathways of **Tapinarof** and Calcipotriol in psoriasis.



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Caption: General workflow of a randomized controlled clinical trial for psoriasis treatments.

## Conclusion

Based on the available network meta-analysis and pivotal Phase 3 trial data, **Tapinarof** demonstrates a statistically significant and superior efficacy profile compared to Calcipotriol for the treatment of plaque psoriasis. The robust data from the PSOARING trials provide a clear understanding of **Tapinarof**'s clinical performance. While Calcipotriol remains an effective and established treatment option, the evidence suggests that **Tapinarof** may offer a more efficacious topical non-steroidal alternative for patients with plaque psoriasis. This comparative guide serves as a resource for informing further research, clinical development, and therapeutic positioning in the evolving field of dermatology.

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